molecular formula C14H26O2 B1237036 5-Tetradecenoic acid, (5Z)- CAS No. 544-66-1

5-Tetradecenoic acid, (5Z)-

Cat. No. B1237036
CAS RN: 544-66-1
M. Wt: 226.35 g/mol
InChI Key: AFGUVBVUFZMJMX-MDZDMXLPSA-N
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Description

5-Tetradecenoic acid, also known as physeterate or physeteric acid, is a member of the class of compounds known as long-chain fatty acids . It is a straight-chain, monounsaturated, 14-carbon long-chain fatty acid with a cis-double bond at position C-5 . It is an intermediate in the synthesis of long-chain saturated fatty acids .


Synthesis Analysis

The synthesis of (5Z)-5-Tetradecenoic acid involves a process where (4-carboxybutyl)triphenylphosphonium bromide reacts with sodium hexamethyldisilazane in tetrahydrofuran at 20°C for 2 hours under an inert atmosphere. This is followed by a reaction with nonan-1-al in tetrahydrofuran at 20°C for 3 hours . Another synthesis method involves the use of D-glucose as the precursor .


Molecular Structure Analysis

The molecular formula of 5-Tetradecenoic acid is C14H26O2 . The average mass is 226.355 Da and the monoisotopic mass is 226.193283 Da .


Physical And Chemical Properties Analysis

5-Tetradecenoic acid is slightly soluble in chloroform and methanol . It is an oil that is colorless to light yellow . It is light sensitive .

Relevant Papers One relevant paper discusses the chiral synthesis of ®-(-)(5Z)-4-Hydroxy-5-tetradecenoic Acid-4-lactone from D-glucose as the precursor . Another paper discusses the identification of volatiles from 5-(Z)-tetradecenoic acid by H2O2-oxidation .

Scientific Research Applications

  • Synthesis of Pheromones :

    • (5Z,13S)-5-Tetradecen-13-olide, a component of the aggregation pheromone of the flat grain beetle, was synthesized using an asymmetric bioreduction process with bakers’ yeast, showcasing the application of 5-tetradecenoic acid derivatives in pheromone production (Naoshima et al., 1990).
  • Chiral Synthesis from Glucose :

    • The chiral synthesis of R -(-)(5Z)-4-hydroxy-5-tetradecenoic acid-4-lactone from D-glucose, involving regio and stereoselective transformations, highlights the utility of 5-tetradecenoic acid derivatives in organic chemistry (Salas-Reyes, 1995).
  • Bacterial Phospholipid Composition :

    • Cis-7-tetradecenoic acid, a structurally similar compound to 5-tetradecenoic acid, was identified as a component of the phospholipids in E. coli, indicating a potential biological role for 5-tetradecenoic acid in bacterial cell membranes (Batchelor & Cronan, 1973).
  • Insect Pheromone Synthesis and Study :

    • The synthesis of (3E,5Z)-3,5-tetradecadienoic acid, an insect pheromone, and its use in entomology research, suggests the potential of 5-tetradecenoic acid derivatives in understanding insect behavior (Tsuboi, Masuda, & Takeda, 1983).
  • Anticancer Research :

    • The synthesis of synthetic analogues of natural 5Z,9Z-dienoic acids and their study for anticancer activity showcases the relevance of 5-tetradecenoic acid derivatives in medicinal chemistry and cancer research (Makarov et al., 2020).

properties

IUPAC Name

tetradec-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-10H,2-8,11-13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGUVBVUFZMJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972270
Record name Tetradec-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tetradecenoic acid, (5Z)-

CAS RN

544-66-1, 5684-70-8
Record name 5-Tetradecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradec-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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